4-Hydrazinophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinophthalonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of phthalonitrile, where one of the nitrile groups is substituted with a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinophthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-nitrophthalonitrile with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amino group, which then reacts with hydrazine to form the hydrazinophthalonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinophthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones.
Major Products Formed
Oxidation: Azides or other oxidized derivatives.
Reduction: Amines.
Substitution: Hydrazones and other substituted derivatives.
Scientific Research Applications
4-Hydrazinophthalonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydrazinophthalonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile groups can also participate in interactions with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophthalonitrile: A precursor in the synthesis of 4-Hydrazinophthalonitrile.
Phthalonitrile: The parent compound, used in the synthesis of various derivatives.
4-Aminophthalonitrile: Another derivative with an amino group instead of a hydrazine group.
Uniqueness
This compound is unique due to the presence of both nitrile and hydrazine functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its role as a precursor in the synthesis of phthalocyanines make it particularly valuable in materials science and industrial applications .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-hydrazinylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-4-6-1-2-8(12-11)3-7(6)5-10/h1-3,12H,11H2 |
InChI Key |
SFFFIQJCUCAIFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.